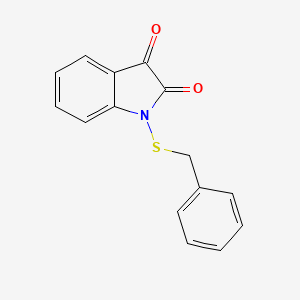
1-(Benzylsulfanyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzylsulfanyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzylsulfanyl group attached to the indole core, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-1H-indole-2,3-dione typically involves the introduction of the benzylsulfanyl group to the indole core. One common method is the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to the indole ring. This can be achieved by reacting indole-2,3-dione with benzylthiol in the presence of a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(Benzylsulfanyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole core can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1-(Benzylsulfanyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(Benzylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The indole core can also interact with various biological pathways, influencing cellular processes such as apoptosis or cell proliferation .
相似化合物的比较
Similar Compounds
1-(Benzylsulfanyl)octan-2-ol: Another benzylsulfanyl compound with antimicrobial properties.
Benzylsulfanyl-triazolyl-indole: A compound with a similar indole core and benzylsulfanyl group, studied for its antifungal activity.
Uniqueness
1-(Benzylsulfanyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which can influence its reactivity and biological activity
属性
CAS 编号 |
53888-04-3 |
|---|---|
分子式 |
C15H11NO2S |
分子量 |
269.3 g/mol |
IUPAC 名称 |
1-benzylsulfanylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)16(15(14)18)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI 键 |
KXZPKEBUOKIQIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSN2C3=CC=CC=C3C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


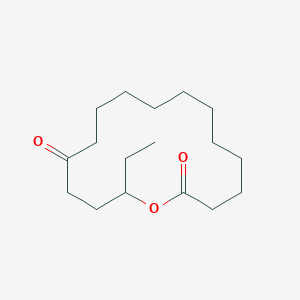
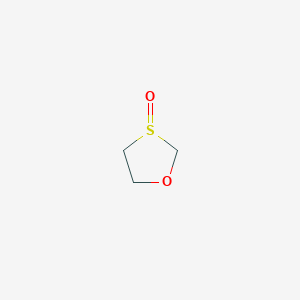
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)

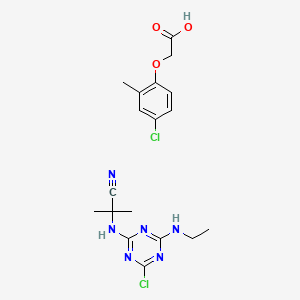
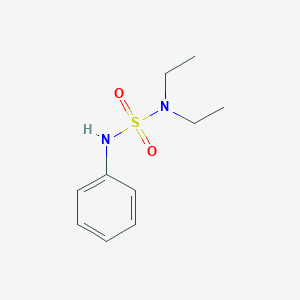
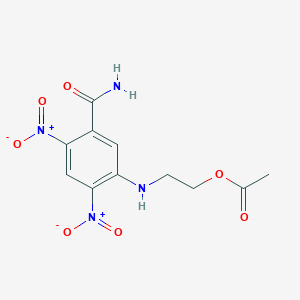

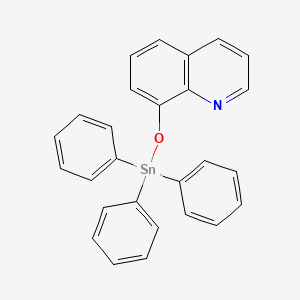
![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
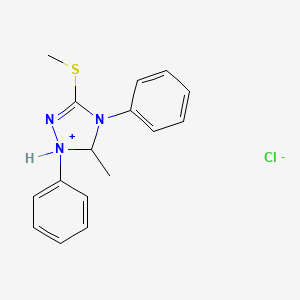
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)


